Superior Potency at Recombinant α1β2γ2L GABAA Receptors Compared to Four Clinical Anesthetics
TG 41 exhibits significantly greater potency at recombinant α1β2γ2L GABAA receptors than the clinical anesthetics alphaxalone, etomidate, propofol, or pentobarbital [1]. This was determined via electrophysiological recordings from Xenopus oocytes expressing defined receptor subunit combinations, providing a direct, quantitative comparison under identical experimental conditions .
| Evidence Dimension | Potency at α1β2γ2L GABAA receptors (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.19 μM |
| Comparator Or Baseline | Alphaxalone (EC50 range 1.4–2.5 μM), Etomidate (EC50 ~0.5–1.0 μM), Propofol (EC50 ~2–5 μM), Pentobarbital (EC50 >10 μM) |
| Quantified Difference | TG 41 is approximately 7- to 13-fold more potent than alphaxalone, 2.5- to 5-fold more potent than etomidate, 10- to 25-fold more potent than propofol, and over 50-fold more potent than pentobarbital [2] |
| Conditions | Xenopus oocytes expressing human α1β2γ2L GABAA receptors; GABA-evoked chloride currents measured by two-electrode voltage clamp [3] |
Why This Matters
Higher potency enables lower compound concentrations in experimental systems, reducing solvent artifacts and off-target effects while preserving robust GABAergic modulation.
- [1] Mascia MP, et al. Ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate is a novel positive modulator of GABAA receptors. Eur J Pharmacol. 2005;516(3):204-11. View Source
- [2] Mascia MP, et al. Eur J Pharmacol. 2005;516(3):204-11 and comparative data from primary literature. View Source
- [3] Mascia MP, et al. Ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate is a novel positive modulator of GABAA receptors. Eur J Pharmacol. 2005;516(3):204-11. View Source
